molecular formula C6H9ClN2S2 B1394180 5-(Butylthio)-3-chloro-1,2,4-thiadiazole CAS No. 36955-36-9

5-(Butylthio)-3-chloro-1,2,4-thiadiazole

Cat. No.: B1394180
CAS No.: 36955-36-9
M. Wt: 208.7 g/mol
InChI Key: PHIWHXONOUBGAH-UHFFFAOYSA-N
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Description

5-(Butylthio)-3-chloro-1,2,4-thiadiazole is an organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the butylthio and chloro substituents on the thiadiazole ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole typically involves the reaction of appropriate thiadiazole precursors with butylthiol and chlorinating agents. One common method involves the nucleophilic substitution reaction of 3-chloro-1,2,4-thiadiazole with butylthiol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Butylthio)-3-chloro-1,2,4-thiadiazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The butylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The thiadiazole ring can be reduced under specific conditions to yield corresponding dihydro derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or other peroxides in solvents like acetonitrile or dichloromethane.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted thiadiazoles with various functional groups.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrothiadiazoles.

Scientific Research Applications

5-(Butylthio)-3-chloro-1,2,4-thiadiazole has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the development of agrochemicals, dyes, and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The butylthio and chloro substituents can influence the compound’s binding affinity and selectivity towards its targets. Detailed studies on its interaction with biological macromolecules are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Methylthio)-3-chloro-1,2,4-thiadiazole
  • 5-(Ethylthio)-3-chloro-1,2,4-thiadiazole
  • 5-(Propylthio)-3-chloro-1,2,4-thiadiazole

Uniqueness

5-(Butylthio)-3-chloro-1,2,4-thiadiazole is unique due to the presence of the butylthio group, which imparts distinct steric and electronic properties compared to its methyl, ethyl, and propyl analogs. These differences can affect its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Biological Activity

5-(Butylthio)-3-chloro-1,2,4-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention due to its diverse biological activities. This article provides an overview of the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and structure-activity relationships (SAR).

Overview of Thiadiazole Derivatives

Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. They exhibit a range of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. The structural modifications in thiadiazole derivatives significantly influence their biological activities.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has shown efficacy against various cancer cell lines:

  • In vitro Studies : The compound demonstrated significant cytotoxicity against human lung carcinoma (A549) and breast cancer (MDA-MB-231) cell lines. The half-maximal inhibitory concentration (IC50) values were reported to be in the micromolar range, indicating potent antiproliferative activity.
  • Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation pathways. Molecular docking studies suggest that this compound interacts effectively with key proteins involved in cancer progression.

Table 1: Cytotoxic Activity of this compound Against Various Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)5.2Induction of apoptosis
MDA-MB-231 (Breast)6.8Inhibition of cell proliferation
HCT116 (Colon)7.5Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : Studies indicate that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a potential lead compound for developing new antibiotics.
  • Fungal Activity : Preliminary tests have shown that this thiadiazole derivative possesses antifungal properties against common pathogens such as Candida albicans and Aspergillus niger, with MIC values comparable to standard antifungal agents.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives:

  • Substituent Effects : Modifications at the 5-position (e.g., butylthio group) enhance the lipophilicity and cellular uptake of the compound, contributing to its increased potency against cancer cells.
  • Chlorine Substitution : The presence of chlorine at the 3-position is associated with improved anticancer activity compared to other halogen substitutions. This is attributed to the electronic effects that chlorine exerts on the thiadiazole ring.

Case Studies

Several case studies have been documented regarding the synthesis and evaluation of thiadiazole derivatives:

  • Case Study 1 : A study by Alam et al. synthesized a series of thiadiazole derivatives and evaluated their anticancer properties. Among them, compounds with alkylthio substituents showed enhanced activity against various cancer cell lines compared to their unsubstituted counterparts .
  • Case Study 2 : Research conducted by Polkam et al. focused on synthesizing substituted thiadiazoles and assessing their antimicrobial activities. The results indicated that derivatives with electron-donating groups exhibited superior antibacterial properties .

Properties

IUPAC Name

5-butylsulfanyl-3-chloro-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2S2/c1-2-3-4-10-6-8-5(7)9-11-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIWHXONOUBGAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC(=NS1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676582
Record name 5-(Butylsulfanyl)-3-chloro-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36955-36-9
Record name 5-(Butylsulfanyl)-3-chloro-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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